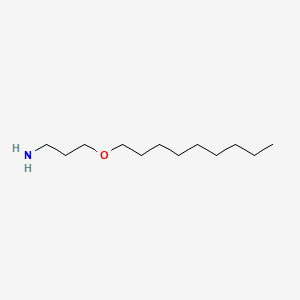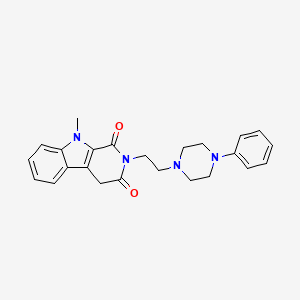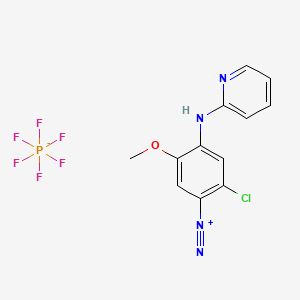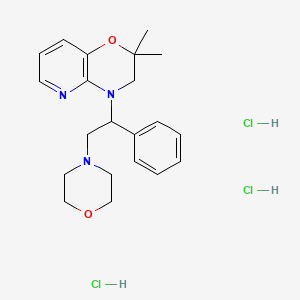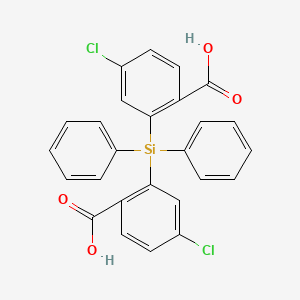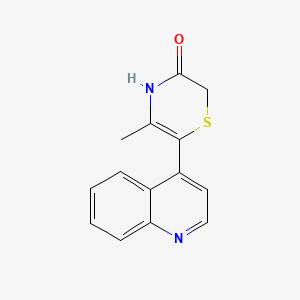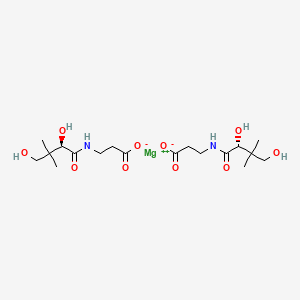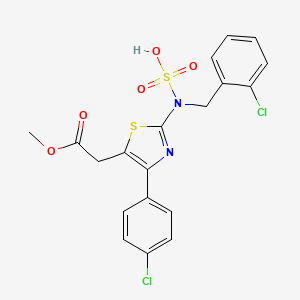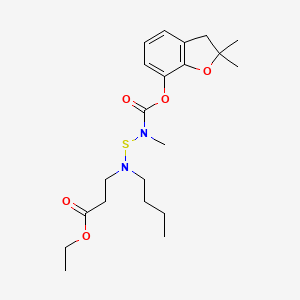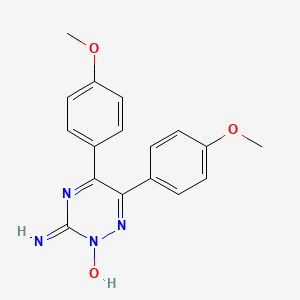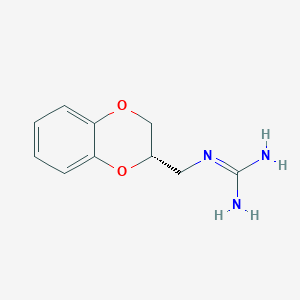
3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate: is a complex organic compound that belongs to the class of pyranoacridinium derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The perchlorate salt form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate typically involves a multi-step process:
Formation of the Acridinium Core: The acridinium core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzaldehyde and a suitable ketone under acidic conditions.
Introduction of the Pyrano Ring: The pyrano ring is introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.
Functional Group Modifications: The acetyloxy and methoxy groups are introduced through esterification and methylation reactions, respectively.
Formation of the Perchlorate Salt: The final step involves the conversion of the compound into its perchlorate salt form by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acridinium core, potentially converting it to a dihydroacridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydroacridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the acridinium core is known to intercalate with DNA, disrupting cellular processes in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its stability and solubility make it suitable for incorporation into various polymer matrices.
作用机制
The mechanism of action of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate involves its interaction with biological macromolecules such as DNA and proteins. The acridinium core can intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon light activation, further contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
- 3H-Pyrano(2,3-c)acridinium, 7-hydroxy-6-methoxy-3,3,12-trimethyl-, perchlorate
- 3H-Pyrano(2,3-c)acridinium, 7-(methoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
- 3H-Pyrano(2,3-c)acridinium, 7-(ethoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
Uniqueness
The uniqueness of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate lies in its specific functional groups, which confer distinct chemical and biological properties. The acetyloxy group enhances its reactivity and potential for further derivatization, while the methoxy group contributes to its stability and solubility. These features make it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
58494-21-6 |
|---|---|
分子式 |
C22H22ClNO8 |
分子量 |
463.9 g/mol |
IUPAC 名称 |
(6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-12-ium-7-yl) acetate;perchlorate |
InChI |
InChI=1S/C22H22NO4.ClHO4/c1-13(24)26-21-14-8-6-7-9-16(14)23(4)20-15-10-11-22(2,3)27-17(15)12-18(25-5)19(20)21;2-1(3,4)5/h6-12H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
HPVKFLSDXNORHH-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OC1=C2C(=CC3=C(C2=[N+](C4=CC=CC=C41)C)C=CC(O3)(C)C)OC.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


